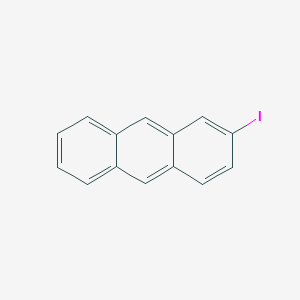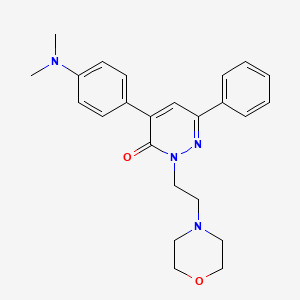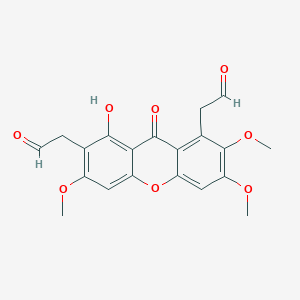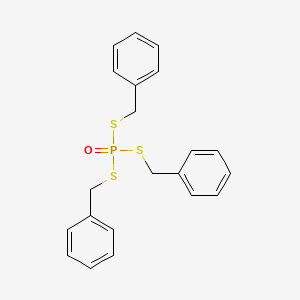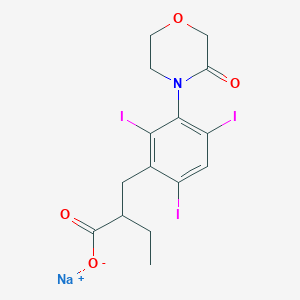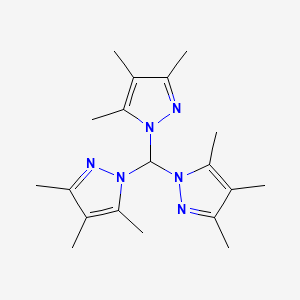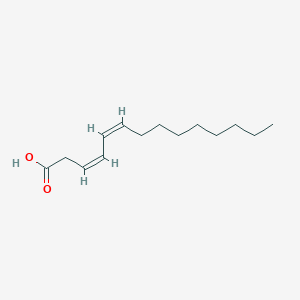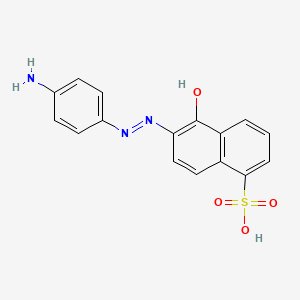![molecular formula C25H19NOSSn B14706227 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole CAS No. 18696-04-3](/img/structure/B14706227.png)
2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole is an organotin compound that features a benzoxazole ring substituted with a triphenylstannyl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-mercaptobenzoxazole with triphenyltin chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-Mercaptobenzoxazole+Triphenyltin chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the stannyl group, converting it to a stannane or other lower oxidation state species.
Substitution: The triphenylstannyl group can be substituted by other nucleophiles, such as halides or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides (e.g., bromine) or Grignard reagents are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Stannanes or other reduced tin species.
Substitution: Various organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole involves its ability to form stable complexes with various substrates. The triphenylstannyl group can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the benzoxazole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine
- Triphenyltin hydride
- Triphenylstannane
Comparison: 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole is unique due to the presence of both the benzoxazole ring and the triphenylstannyl sulfanyl group. This combination imparts distinct reactivity and stability compared to other organotin compounds. For example, while triphenyltin hydride is primarily used as a reducing agent, this compound can participate in a broader range of reactions due to the additional functional groups present.
Propriétés
Numéro CAS |
18696-04-3 |
|---|---|
Formule moléculaire |
C25H19NOSSn |
Poids moléculaire |
500.2 g/mol |
Nom IUPAC |
1,3-benzoxazol-2-ylsulfanyl(triphenyl)stannane |
InChI |
InChI=1S/C7H5NOS.3C6H5.Sn/c10-7-8-5-3-1-2-4-6(5)9-7;3*1-2-4-6-5-3-1;/h1-4H,(H,8,10);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
ORVRAKPRCYYVRH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


